Fmoc-Gln-OH
Overview
Description
“Fmoc-Gln-OH”, also known as N α-Fmoc- N δ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .
Synthesis Analysis
In peptide synthesis, “Fmoc-Gln-OH” prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It also has better solubility properties than Fmoc-Gln-OH .
Molecular Structure Analysis
The empirical formula of “Fmoc-Gln-OH” is C20H20N2O5 . Its CAS Number is 71989-20-3 and its molecular weight is 368.38 .
Chemical Reactions Analysis
“Fmoc-Gln-OH” is more soluble in DMF than Fmoc-Gln (Trt)-OH, thereby facilitating coupling reactions at higher concentration . The use of “Fmoc-Gln-OH” in peptide synthesis prevents unwanted substitute products in the reactions .
Physical And Chemical Properties Analysis
“Fmoc-Gln-OH” is a powder with a melting point of 220°C . It has an optical activity of [α]/D -14.0±1.5°, c = 1% in DMF .
Scientific Research Applications
Peptide Synthesis : Fmoc-Gln-OH is used in solid-phase peptide synthesis (SPPS), as demonstrated in the synthesis of a tridecapeptide containing O-phosphotyrosine (Kitas et al., 1989), and in the preparation of peptides with C-terminal asparagine or glutamine (Albericio et al., 2009).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-Gln-OH, have been used in creating antibacterial and anti-inflammatory materials. These materials show potential in biomedical applications due to their antibacterial capabilities and non-toxicity to mammalian cells (Schnaider et al., 2019).
Hydrogels and Nanomaterials : Fmoc-Gln-OH contributes to the development of supramolecular hydrogels with antimicrobial activities. Such hydrogels, based on Fmoc-functionalized amino acids, are used in biomedical fields due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).
Activation for Peptide Synthesis : It is also involved in the activation process for automated Fmoc solid-phase peptide synthesis, enhancing coupling efficiencies in difficult sequences (Fields et al., 1991).
Synthesis of Functionalized Amino Acids : Fmoc-Gln-OH is used in the synthesis of novel amino acids, such as N-Fmoc-N,N′-bis-Boc-7-guanyl-Tic-OH (GTIC), indicating its role in expanding the range of biologically active peptides (Santagada et al., 2001).
Smart Hydrogels : Fmoc-protected amino acids like Fmoc-Gln-OH form smart hydrogels used to stabilize fluorescent silver nanoclusters, demonstrating their potential in nanotechnology and materials science (Roy & Banerjee, 2011).
Safety And Hazards
When handling “Fmoc-Gln-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922737 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gln-OH | |
CAS RN |
71989-20-3, 118609-68-0 | |
Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.